molecular formula C19H11BrO2 B12583479 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one CAS No. 303205-70-1

2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B12583479
CAS No.: 303205-70-1
M. Wt: 351.2 g/mol
InChI Key: RNEPXAQELHEKOR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a bromine atom attached to the phenyl ring, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted naphthopyrans .

Scientific Research Applications

2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and applications. The bromine atom can participate in various substitution reactions, making the compound versatile for different chemical modifications .

Properties

CAS No.

303205-70-1

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-bromophenyl)benzo[f]chromen-3-one

InChI

InChI=1S/C19H11BrO2/c20-14-8-5-13(6-9-14)16-11-17-15-4-2-1-3-12(15)7-10-18(17)22-19(16)21/h1-11H

InChI Key

RNEPXAQELHEKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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